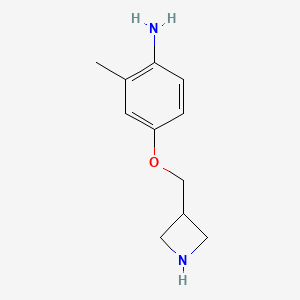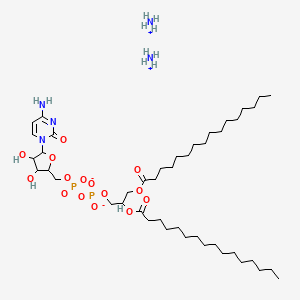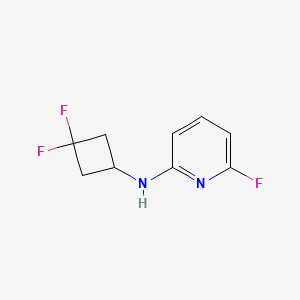![molecular formula C11H9FN2O3 B12070618 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12070618.png)
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H7FN2O2 This compound is characterized by the presence of a fluoro-substituted benzoic acid moiety linked to a pyrazole ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Ether Formation: The pyrazole derivative is then reacted with 3-fluoro-4-hydroxybenzoic acid in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and pyrazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the pyrazole ring.
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the fluoro group.
3-Fluoro-4-[(1H-pyrazol-4-yl)oxy]benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the combination of the fluoro-substituted benzoic acid and the methyl-substituted pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H9FN2O3 |
|---|---|
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
3-fluoro-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C11H9FN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
Clé InChI |
IOMPOWNJZMMPDT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)





![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)

![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)

